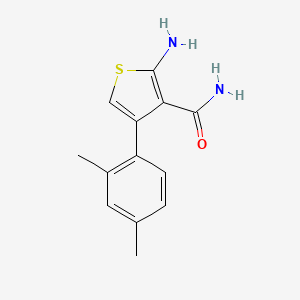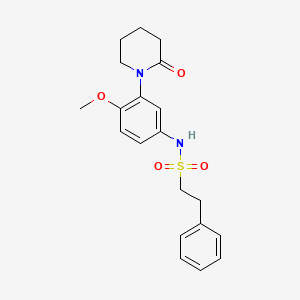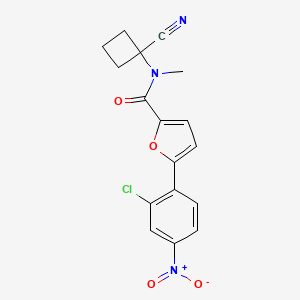![molecular formula C23H28N2O6S B2596057 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide CAS No. 1322299-25-1](/img/structure/B2596057.png)
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has methoxy groups attached at the 4th and 7th positions and a methyl group at the 3rd position. The compound also has a benzamide moiety with triethoxy groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring and a benzamide moiety. The electron-donating methoxy and methyl groups, and the electron-withdrawing amide group, could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
Benzo[d]thiazoles are known to participate in a variety of chemical reactions, often serving as the core structure in many pharmaceuticals and dyes . The presence of the amide group could also make it a participant in hydrolysis reactions under certain conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple ether groups could increase its solubility in organic solvents, while the amide group could allow for hydrogen bonding .Scientific Research Applications
Synthesis and Biological Activities
Compounds featuring the thiazole moiety, similar to the one , have been extensively synthesized and evaluated for their biological activities. For instance, novel thiazolidinedione derivatives have demonstrated significant hypoglycemic and hypolipidemic activities in type-2 diabetes models, indicating their potential for therapeutic applications in managing diabetes and related metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011). Similarly, thiazole derivatives incorporating the thiazolidine ring have been synthesized and shown promising antimicrobial properties against various bacterial and fungal strains, suggesting their use in combating microbial infections (Desai, Rajpara, & Joshi, 2013).
Antimicrobial and Antiproliferative Properties
Research into thiazole derivatives has also unveiled their antimicrobial and antiproliferative potentials. For instance, fluorobenzamides containing thiazole and thiazolidine rings have been identified as promising antimicrobial analogs, with specific compounds showing high activity against selected bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Furthermore, Schiff bases derived from 1,3,4-thiadiazole compounds have exhibited DNA protective abilities and antimicrobial activities, highlighting their potential in the development of new therapeutic agents (Gür et al., 2020).
Chemoselective Synthesis and Applications
The chemoselective synthesis of thiazole derivatives has led to the development of compounds with specific biological activities. For example, N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-dinitrobenzamide analogues have been synthesized and characterized for their antimicrobial activity, demonstrating the potential of such compounds in medicinal chemistry (Saeed, Hussain, & Ali, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-7-29-17-12-14(13-18(30-8-2)20(17)31-9-3)22(26)24-23-25(4)19-15(27-5)10-11-16(28-6)21(19)32-23/h10-13H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUOMBUWBDDMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2595978.png)
![2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595980.png)
![N-(4-methoxybenzyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2595983.png)
![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2595984.png)

![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2595986.png)



![2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2595994.png)
![4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2595995.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2595996.png)
